molecular formula C23H17F3N2O3 B2777903 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 613219-37-7

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No. B2777903
M. Wt: 426.395
InChI Key: XANYVMCXWPYWKH-UHFFFAOYSA-N
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Description

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimalarial Drug Development

  • N-tert-Butyl isoquine, a compound similar in structure to 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide, was developed for antimalarial purposes. It showed excellent activity against Plasmodium falciparum and rodent malaria parasites. This molecule was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic aspects (O’Neill et al., 2009).

Material Science and Photophysics

  • A study on 1,8-naphthalimide-based compounds, which are structurally similar, highlighted their potential in material science. These compounds formed nanoaggregates in solution and exhibited enhanced emission properties. Their photophysical properties were studied in both solution and solid state, linked to their molecular interactions (Srivastava et al., 2016).

Phase Transition Studies in Chemistry

  • The redox-isomeric complexes of cobalt, structurally related to the compound , demonstrated phase transitions coupled with redox-isomeric interconversions. These transitions varied in thermodynamic parameters like temperature and enthalpy, offering insights into molecular phase behavior (Bubnov et al., 2015).

Chemical Synthesis and Reactions

  • Research into similar isoquinoline derivatives focused on their reactions with other chemical compounds. These studies are pivotal in understanding the chemical behavior and potential applications of isoquinoline derivatives in synthetic chemistry (Abdou et al., 2002).

properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c24-23(25,26)17-10-1-2-11-18(17)27-19(29)12-5-13-28-21(30)15-8-3-6-14-7-4-9-16(20(14)15)22(28)31/h1-4,6-11H,5,12-13H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANYVMCXWPYWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

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